molecular formula C13H15NO2 B1325198 6-(4-Methoxyphenyl)-6-oxohexanenitrile CAS No. 29395-08-2

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Cat. No.: B1325198
CAS No.: 29395-08-2
M. Wt: 217.26 g/mol
InChI Key: BMKMHMPWYIQLKG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6-oxohexanenitrile is an organic compound that features a nitrile group, a ketone group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the nitrile group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 6-(4-Methoxyphenyl)hexan-1-amine or 6-(4-Methoxyphenyl)hexanol.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

6-(4-Methoxyphenyl)-6-oxohexanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-6-oxohexanenitrile depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis of nitriles or the reduction of ketones. These interactions can lead to the formation of biologically active metabolites that exert various effects on cellular pathways.

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Similar structure but lacks the ketone group.

    6-Oxohexanenitrile: Similar structure but lacks the methoxy-substituted phenyl ring.

    4-Methoxyphenylacetonitrile: Similar structure but has a different carbon chain length.

Uniqueness: 6-(4-Methoxyphenyl)-6-oxohexanenitrile is unique due to the presence of both a nitrile group and a ketone group, along with a methoxy-substituted phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

6-(4-Methoxyphenyl)-6-oxohexanenitrile, a compound with the chemical formula C13H15NO2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexanenitrile backbone with a methoxyphenyl group and a ketone functional group. Its structure can be represented as follows:

C6H9NO Hexanenitrile \text{C}_6\text{H}_9\text{NO}\quad \text{ Hexanenitrile }

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing the methoxyphenyl moiety can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell cultures .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cell lines. The presence of the methoxy group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways, influencing cell survival and death.
  • Metabolic Transformation : The methoxy group may undergo metabolic transformations leading to active metabolites that exert biological effects.

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study by Berest et al. (2011) demonstrated that similar compounds exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents .
  • Anti-diabetic Properties : Research conducted by Hsieh et al. (2012) indicated that certain derivatives showed promise in managing blood glucose levels in diabetic models, suggesting a multifaceted role in metabolic regulation .
  • Structure-Activity Relationship (SAR) : An analysis of SAR for compounds with similar structures revealed that modifications to the phenyl ring significantly impacted their biological efficacy, underscoring the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
6-(3,5-Dimethylphenyl)-6-oxohexanoic acidKetone derivativeAntimicrobial, anti-inflammatory
6-(4-Methylthio)-6-oxohexanoic acidThiomethyl derivativeAnticancer, enzyme inhibition
8-(4-Methoxyphenyl)-8-oxooctanenitrileOctane derivativePotential anti-diabetic

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial, anti-inflammatory, and anticancer agent warrants more extensive studies to elucidate its mechanisms of action and therapeutic applications. Future research should focus on:

  • In vivo studies to validate efficacy and safety.
  • Mechanistic studies to better understand its interactions at the molecular level.
  • Development of analogs with enhanced potency and selectivity for specific biological targets.

Properties

IUPAC Name

6-(4-methoxyphenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMHMPWYIQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645194
Record name 6-(4-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29395-08-2
Record name 6-(4-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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